molecular formula C8H14N2O B8798890 1-(Piperidin-4-yl)azetidin-2-one

1-(Piperidin-4-yl)azetidin-2-one

Cat. No. B8798890
M. Wt: 154.21 g/mol
InChI Key: VRRLAYDLCPCLMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Piperidin-4-yl)azetidin-2-one is a useful research compound. Its molecular formula is C8H14N2O and its molecular weight is 154.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(Piperidin-4-yl)azetidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Piperidin-4-yl)azetidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(Piperidin-4-yl)azetidin-2-one

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

1-piperidin-4-ylazetidin-2-one

InChI

InChI=1S/C8H14N2O/c11-8-3-6-10(8)7-1-4-9-5-2-7/h7,9H,1-6H2

InChI Key

VRRLAYDLCPCLMJ-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1N2CCC2=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-(2-methoxycarbonyl-ethylamino)-piperidine-1-carboxylic acid tert-butyl ester (3.4 g, 12.0 mmol) in anhydrous THF (75 mL) was slowly added a solution of methyl magnesium bromide in diethyl ether (3 M, 6 mL, 18 mmol) at 0° C. The reaction mixture was stirred at 0° C. for 3 h, then allowed to warm to RT and stirring was continued for 72 h. The reaction mixture was concentrated in vacuo and the resulting residue was partitioned between EtOAc and an aqueous solution of ammonium chloride. The organic layer was separated and washed with brine, then dried (Na2SO4) and concentrated in vacuo. The resultant residue was purified by column chromatography to give 4-(2-oxo-azetidin-1-yl)-piperidine-1-carboxylic acid tert-butyl ester as a pale yellow oil (598 mg, 20%). To a solution of 4-(2-oxo-azetidin-1-yl)-piperidine-1-carboxylic acid tert-butyl ester (595 mg, 2.34 mmol) in DCM (6 mL) was added TFA (2 mL). The resulting mixture was stirred at RT for 1.5 h, then concentrated in vacuo. The resultant residue was loaded onto an Isolute® SCX-2 cartridge, washed with MeOH then eluted with 2 M NH3 in MeOH to give the title compound as a pale yellow solid (325 mg, 90%).
Name
4-(2-oxo-azetidin-1-yl)-piperidine-1-carboxylic acid tert-butyl ester
Quantity
595 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Yield
90%

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